Product packaging for DL-O-Methylserine(Cat. No.:CAS No. 4219-94-7)

DL-O-Methylserine

Cat. No.: B1266423
CAS No.: 4219-94-7
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-UHFFFAOYSA-N
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Description

O-Methylserine is a non-proteogenic amino acid derivative where the hydroxyl group of serine is replaced by a methoxy group. This structural modification makes it a valuable building block in organic and medicinal chemistry for the synthesis of more complex molecules, including potential pharmaceutical agents. In biochemical research, O-Methylserine serves as a key structural component of the lysosomotropic detergent O-methyl-serine dodecylamide hydrochloride (MSDH). MSDH is a tool compound known for its pH-dependent properties; it accumulates in and permeabilizes lysosomal membranes, leading to the release of proteolytic content into the cytosol and inducing apoptotic cell death. This mechanism is pivotal for studying lysosomal membrane stability, lysosomal-dependent cell death pathways, and for exploring therapeutic strategies for apoptosis-resistant cancers. Furthermore, derivatives of O-Methylserine have been investigated for their biological activities. For instance, (R)-enantiomers of certain O-Methylserine derivatives have demonstrated significant and stereoselective anticonvulsant activities in preclinical models, highlighting the compound's relevance in central nervous system drug discovery. The compound is also a precursor in sophisticated synthetic routes for producing enantiomerically pure α-substituted serine analogs, which are crucial for developing novel peptides and pharmaceuticals. This product is intended for research purposes only and is not approved for use in humans or as a drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO3 B1266423 DL-O-Methylserine CAS No. 4219-94-7

Properties

IUPAC Name

2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19794-53-7, 4219-94-7
Record name DL-O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-62335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Metabolic Pathways Involving O Methylserine

Enzymatic Methylation of Serine: Mechanisms and Enzymes Involved

The direct enzymatic methylation of free L-serine to form O-Methylserine is not a widely characterized primary metabolic reaction. Instead, the formation of methylated serine derivatives often occurs within specialized secondary metabolic pathways, particularly in actinomycetes for the production of antibiotics. These pathways utilize unique enzymes that can perform methylation reactions.

Research into the biosynthesis of nonribosomal peptides in Streptomyces species has identified enzymes responsible for producing α-methylserine, a structural isomer of O-Methylserine. For instance, in the biosynthesis of the natural products JBIR-34 and -35, the enzyme FmoH, an α-methylserine synthase, is responsible for its creation. u-tokyo.ac.jp The resulting α-methylserine is then incorporated into the final peptide structure by a nonribosomal peptide synthetase (NRPS), FmoA3, which catalyzes its cyclization to form a 4-methyloxazoline ring. u-tokyo.ac.jp

In a different example, the biosynthesis of the antibiotic amicetin (B1664860) in Streptomyces vinaceusdrappus involves the enzyme AmiS. asm.org AmiS shares high similarity with glycine (B1666218)/serine hydroxymethyltransferases (SHMTs). It is proposed to catalyze the conversion of D-alanine into D-α-methylserine, which is then incorporated into the final amicetin structure. asm.org

General biological methylation is most often dependent on the methyl donor S-adenosylmethionine (SAM). The enzymes that catalyze these reactions, methyltransferases, facilitate a nucleophilic substitution where a nitrogen or oxygen atom on the substrate attacks the methyl group of SAM. nih.gov More complex methylations can also be carried out by a superfamily of enzymes known as radical SAM (RSMTs), which use radical-based chemistry to methylate unreactive carbon atoms, though their direct role in O-Methylserine synthesis is not fully established. acs.org

Enzyme Function Organism/Pathway
FmoH α-methylserine synthaseStreptomyces sp. (JBIR-34/-35 biosynthesis) u-tokyo.ac.jp
FmoA3 (NRPS) Utilizes α-methylserine for heterocyclizationStreptomyces sp. (JBIR-34/-35 biosynthesis) u-tokyo.ac.jp
AmiS (SHMT-like) Proposed to convert D-alanine to D-α-methylserineStreptomyces vinaceusdrappus (Amicetin biosynthesis) asm.org

Precursors and Downstream Metabolites in Serine Metabolism

Serine metabolism is a central hub in cellular metabolic networks. Serine can be acquired from the diet or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). mdpi.com This synthesis pathway involves three key enzymatic steps.

The metabolic importance of serine stems from its role as a precursor for a wide array of essential biomolecules. frontiersin.org Derivatives of serine, including O-Methylserine, are part of this extensive metabolic network. ontosight.ai

Key Precursors and Downstream Metabolites:

Category Compound Name Role in Serine Metabolism
Precursor 3-Phosphoglycerate (3-PG)Starting molecule for de novo serine biosynthesis, derived from glycolysis. mdpi.com
Precursor 3-PhosphohydroxypyruvateIntermediate in serine biosynthesis, formed from the oxidation of 3-PG. mdpi.com
Precursor 3-PhosphoserineIntermediate in serine biosynthesis, formed by transamination of 3-phosphohydroxypyruvate. mdpi.com
Downstream Metabolite GlycineFormed from serine via removal of a one-carbon unit. mdpi.comproteopedia.org
Downstream Metabolite CysteineThe carbon backbone of cysteine is derived from serine. ontosight.aifrontiersin.org
Downstream Metabolite TryptophanSerine is a precursor in the synthesis of tryptophan in plants and bacteria. ontosight.ai
Downstream Metabolite Phospholipids (B1166683)Serine is a precursor for phospholipids like phosphatidylserine. frontiersin.org
Downstream Metabolite Pyruvate (B1213749)Can be formed from serine through deamination by serine dehydratase. nih.gov

O-Methylserine in One-Carbon Metabolism and Folate Cycles

One-carbon metabolism is a set of interconnected pathways that transfer one-carbon units for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for methylation reactions. tavernarakislab.grnih.gov The amino acid serine is the primary donor of these one-carbon units. nih.govaginganddisease.org

The process is initiated by serine hydroxymethyltransferase (SHMT), which converts serine to glycine and simultaneously transfers the hydroxymethyl group of serine to the cofactor tetrahydrofolate (THF). mdpi.comnih.gov This forms 5,10-methylenetetrahydrofolate, a central intermediate in the folate cycle. proteopedia.org This one-carbon unit can then be used for nucleotide synthesis or be further reduced to 5-methyltetrahydrofolate. proteopedia.orgtavernarakislab.gr

The folate cycle is directly linked to the methionine cycle. aacrjournals.org 5-methyltetrahydrofolate donates its methyl group to homocysteine to regenerate methionine, a reaction catalyzed by methionine synthase. tavernarakislab.grcreative-proteomics.com Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for nearly all cellular methylation reactions, including the methylation of DNA, RNA, and proteins. aacrjournals.orgcreative-proteomics.com

The formation of O-Methylserine, by definition, requires the addition of a methyl group. This methyl group ultimately originates from the one-carbon pool, making the synthesis of O-Methylserine dependent on the proper functioning of the folate and methionine cycles that supply SAM. frontiersin.orgaacrjournals.org Therefore, while not a direct intermediate in the canonical cycle, O-Methylserine's biosynthesis is an endpoint of the one-carbon metabolic network.

Metabolic Fate and Catabolic Pathways of O-Methylserine

While the biosynthesis of O-Methylserine is often part of secondary metabolism, catabolic pathways for its degradation have been identified. Research on bacterial degradation of the synthetic buffer compound TRIS (2-amino-2-(hydroxymethyl)propane-1,3-diol) has shed light on a potential pathway for breaking down related structures.

In a Pseudomonas strain isolated from sewage sludge, TRIS is first oxidized to 2-hydroxymethylserine. nih.gov This intermediate is then catabolized by a two-step enzymatic process encoded by a specific gene cluster. nih.govresearchgate.net

Methylserine Hydroxymethyltransferase (mSHMT): This enzyme likely converts 2-hydroxymethylserine into serine and formaldehyde (B43269).

D-Serine Dehydratase: This enzyme then catalyzes the deamination of serine to produce pyruvate, which can then enter central carbon metabolism. nih.gov

This catabolic pathway is notable because it is located on a mobile genetic element, suggesting that the ability to degrade such compounds can be transferred between bacteria via horizontal gene transfer. nih.gov

Enzyme Reaction Catalyzed Final Product
Methylserine Hydroxymethyltransferase (mSHMT) Conversion of 2-hydroxymethylserine to serine and formaldehyde. nih.govSerine
D-Serine Dehydratase Deamination of serine to pyruvate. nih.govPyruvate

Enzymatic Interactions and Biocatalysis

Enzymes Interacting with O-Methylserine as Substrate or Inhibitor

A number of enzymes have been identified to interact with O-methylserine and its derivatives, each with unique functional consequences.

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. researchgate.net

Research has shown that DL-O-methylserine acts as a complete inhibitor of sheep liver SHMT. ias.ac.in In contrast, it is a partial inhibitor of the enzyme from mung bean seedlings. nih.gov The interaction of O-methylserine derivatives with SHMT is of interest for its potential to modulate amino acid metabolism. ontosight.ai For instance, α-methylserine hydroxymethyltransferase (MSHMT), an enzyme related to SHMT, catalyzes the interconversion of α-methyl-L-serine and D-alanine. csic.esnih.gov

α-Methylserine aldolase (B8822740) is an enzyme that catalyzes the reversible aldol (B89426) addition of an amino acid to an aldehyde. csic.es Specifically, it can catalyze the interconversion of α-methyl-L-serine to L-alanine and formaldehyde (B43269), a reaction that does not require tetrahydrofolate. nih.govnih.gov This enzyme exhibits high stereoselectivity, acting on α-methyl-L-serine but not on α-methyl-D-serine, L-serine, or D-serine. nih.govnih.gov

The applications of α-methylserine aldolase are primarily in the synthesis of optically pure α-methyl-L-serine. nih.govnih.gov By using whole cells expressing the enzyme, high yields of this non-proteinogenic amino acid can be achieved from L-alanine and formaldehyde. nih.gov The enzyme from Variovorax paradoxus can also synthesize α-ethyl-L-serine from L-2-aminobutyric acid and formaldehyde. uniprot.org

Serine racemase is a key enzyme in the central nervous system responsible for synthesizing D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, from L-serine. mdpi.comresearchgate.net The regulation of D-serine levels is crucial for normal neurotransmission, and its dysregulation is implicated in various neurological disorders. mdpi.comnih.gov

While direct studies on O-methylserine's effect on serine racemase are limited, research on related analogs provides insight. For example, α-(hydroxymethyl)serine has been shown to be a modest inhibitor of serine racemase. nih.gov A peptide isomerase found in the venom of Agelenopsis aperta can isomerize O-methylserine residues within a peptide chain, demonstrating enzymatic activity on this analog. pnas.org The homeostasis of serine enantiomers is critical, with astrocytes playing a key role in providing the L-serine precursor for neuronal D-serine synthesis. nih.gov

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, catalyzing the oxidation of 3-phosphoglycerate (B1209933). ijbs.comnih.gov This pathway is often upregulated in cancer cells to meet the high demand for serine. scientificarchives.com

Studies have investigated whether supplementing with serine or its derivatives can rescue the effects of PHGDH inhibition. In breast cancer cell lines with PHGDH knockdown, the addition of methyl-serine to the culture medium was insufficient to rescue the resulting growth inhibition. oncotarget.comwindows.net This suggests that cancer cells may rely on a specific function of PHGDH beyond just the production of serine, or that the flux through the glucose-derived serine pathway is critical. oncotarget.comwindows.net

Mechanism of Enzyme Inhibition or Activation by O-Methylserine and its Analogs

The mechanisms by which O-methylserine and its analogs interact with enzymes can vary from competitive inhibition to allosteric modulation.

For SHMT, this compound acts as an inhibitor. ias.ac.innih.gov In the case of sheep liver SHMT, the inhibition is complete, suggesting a strong binding to the active site that prevents the substrate, L-serine, from binding. ias.ac.in With mung bean SHMT, the inhibition is partial, indicating a more complex interaction, possibly involving allosteric effects or competition with one of the substrates. nih.gov

In the case of α-methylserine aldolase, the interaction is that of a substrate. The enzyme catalyzes the cleavage of α-methyl-L-serine to L-alanine and formaldehyde. nih.gov This reaction is PLP-dependent and proceeds through the formation of a quinonoid intermediate. tandfonline.com Interestingly, the synthesis of α-methyl-L-serine by this enzyme is inhibited by an excess of one of its substrates, formaldehyde. nih.govuniprot.org

For serine racemase, analogs like α-(hydroxymethyl)serine act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibition of proline racemase by a flexible bicyclic analog was found to be noncompetitive. nih.gov

Interactive Data Table: Enzyme Interactions with O-Methylserine and Analogs

EnzymeCompoundInteraction TypeOrganism/SystemKey FindingCitation
Serine Hydroxymethyltransferase (SHMT)This compoundComplete InhibitorSheep LiverCompletely inhibits enzyme activity. ias.ac.in
Serine Hydroxymethyltransferase (SHMT)This compoundPartial InhibitorMung Bean (Vigna radiata)Partially inhibits enzyme activity. nih.gov
α-Methylserine Aldolaseα-Methyl-L-serineSubstrateRalstonia sp.Catalyzes conversion to L-alanine and formaldehyde. nih.gov
α-Methylserine Aldolaseα-Methyl-D-serineNo InteractionRalstonia sp.Enzyme is stereospecific for the L-enantiomer. nih.gov
Serine Racemaseα-(Hydroxymethyl)serineMixed-Type InhibitorSchizosaccharomyces pombeModestly inhibits the enzyme. nih.gov
Phosphoglycerate Dehydrogenase (PHGDH)Methyl-serineModulator (in rescue experiment)Human Breast Cancer CellsUnable to rescue growth inhibition from PHGDH knockdown. oncotarget.comwindows.net

Stereoselectivity in Enzymatic Transformations Involving O-Methylserine Enantiomers

Stereoselectivity is a hallmark of enzymatic reactions, and this is clearly demonstrated in transformations involving O-methylserine and its analogs.

α-Methylserine aldolase from Ralstonia sp. shows strict stereoselectivity for the L-enantiomer of α-methylserine. nih.govnih.gov It generates formaldehyde from α-methyl-L-serine but shows no activity towards α-methyl-D-serine. nih.gov Furthermore, in the reverse reaction, it synthesizes α-methyl-L-serine using L-alanine as a substrate, but not D-alanine. nih.govnih.gov This high degree of stereoselectivity is crucial for its application in producing optically pure α-methyl-L-serine. nih.gov

Similarly, α-methylserine hydroxymethyltransferase (MSHMT) is stereospecific, catalyzing the interconversion between α-methyl-L-serine and D-alanine. csic.esnih.gov This highlights how different enzymes have evolved to recognize and act upon specific stereoisomers of the same substrate.

The ability to control stereoselectivity is a significant area of research in biocatalysis. nih.gov By understanding the structural basis for an enzyme's stereopreference, it is possible to engineer enzymes with altered or enhanced stereoselectivity for the synthesis of valuable chiral compounds. mdpi.com

Biological Functions and Roles in Cellular Processes

Influence on Protein Structure and Function through Methylation

O-Methylserine is a methylated derivative of the amino acid serine, where a methyl group is attached to the hydroxyl oxygen. ontosight.ai This seemingly minor modification can significantly alter the chemical and biological properties of the molecule compared to its parent amino acid. ontosight.ai The addition of a methyl group changes the polarity and reactivity of the serine residue, which can, in turn, influence how it interacts with enzymes and other biological molecules. ontosight.ai

Role in Cellular Signaling Pathways

The modification of serine residues, such as through methylation, is a known factor in the complexity of cellular signaling pathways. ontosight.ai While specific signaling cascades directly modulated by free O-Methylserine are not extensively documented, its derivatives have been shown to initiate profound signaling events, primarily those leading to cell death. nih.gov

A significant body of research has focused on the synthetic derivative, O-Methyl-Serine Dodecylamide Hydrochloride (MSDH). nih.govdiva-portal.orgsemanticscholar.org This compound is a potent tool for inducing lysosome-dependent cell death, a critical cellular signaling process. nih.govplos.org When MSDH induces partial destabilization of lysosomes, it triggers a signaling cascade that includes the activation of pro-caspase-3-like proteases, key executioners of apoptosis. nih.gov This activation is a clear indication of a signaling pathway being initiated, leading the cell toward a programmed death. Further along this pathway, a decline in the mitochondrial transmembrane potential is observed, which is a secondary event to the initial lysosomal damage. nih.gov This demonstrates a crosstalk between lysosomes and mitochondria, two central organelles in the regulation of cell life and death.

Involvement in Amino Acid Metabolism Regulation

O-Methylserine and its related compounds are subjects of study for their roles in amino acid metabolism. ontosight.ai Serine itself is a central player, involved in the biosynthesis of other amino acids such as glycine (B1666218), cysteine, and tryptophan. ontosight.ai Derivatives of serine can influence the enzymes that govern these metabolic pathways. ontosight.ai For example, research into inhibitors of serine hydroxymethyltransferase, an enzyme crucial for serine metabolism, highlights the therapeutic potential of targeting these pathways. ontosight.ai

While O-Methylserine is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins during translation, it can interact with enzymes involved in amino acid metabolism. ontosight.ainih.gov It has been used in studies of rat serine dehydratase (rSDH) to understand the enzyme's structure and function. oup.com Furthermore, N-Methyl-L-Serine, a similar compound, has been shown to inhibit certain enzymes involved in amino acid metabolism. ontosight.ai These findings suggest that O-Methylserine could potentially act as a competitive inhibitor or modulator of enzymes that normally process serine or other similar amino acids, thereby regulating metabolic flow. The broader network of serine metabolism is linked to one-carbon metabolism, which is essential for synthesizing S-adenosylmethionine (AdoMet), the primary methyl donor for methylation reactions in the cell. researchgate.netnih.gov

Impact on Lysosomal Function and Membrane Permeabilization

The most extensively studied biological impact of O-Methylserine derivatives relates to their dramatic effect on lysosomes, the cell's recycling centers.

O-Methyl-Serine Dodecylamide Hydrochloride (MSDH) is a synthetic, weakly basic compound that acts as a lysosomotropic detergent. nih.govdiva-portal.org The term "lysosomotropic" describes the tendency of certain molecules to accumulate selectively within lysosomes. diva-portal.orgdiva-portal.org This accumulation is driven by the acidic environment of the lysosome (pH ≤ 5). diva-portal.orgsemanticscholar.org In the relatively neutral pH of the cytosol (~7.4), weakly basic compounds like MSDH are largely uncharged and can diffuse across cellular membranes. diva-portal.orgnih.gov However, upon entering the acidic lysosome, the amine group of MSDH becomes protonated, trapping the molecule inside. diva-portal.orgnih.gov As MSDH accumulates to a high concentration, its detergent properties take over, leading to the solubilization and permeabilization of the lysosomal membrane. diva-portal.orgnih.gov

The precise mechanism by which MSDH enters cells and permeabilizes lysosomes has been a subject of detailed investigation. Contrary to the simple diffusion model, recent studies have shown that at physiological pH, MSDH spontaneously assembles into vesicles. diva-portal.orgsemanticscholar.orgnih.gov This suggests that endocytosis, the process by which cells engulf external substances, may be a primary route for MSDH to enter the cell and be delivered to lysosomes. diva-portal.orgsemanticscholar.orgnih.gov

Once inside the endolysosomal pathway, the progressively dropping pH causes these vesicles to disassemble into smaller aggregates, likely micelles. semanticscholar.orgnih.govnih.gov This disassembly leads to a high local concentration of increasingly charged MSDH monomers and small aggregates within the lysosome. semanticscholar.orgnih.gov When the concentration of these detergent molecules surpasses a critical threshold, they disrupt the integrity of the lysosomal membrane, causing Lysosomal Membrane Permeabilization (LMP). semanticscholar.orgnih.gov This results in the release of the lysosome's hazardous hydrolytic contents, such as cathepsin proteases, into the cytosol. semanticscholar.orgportlandpress.com Studies using human fibroblasts have demonstrated that MSDH causes an almost immediate injury to the lysosomal membrane, with the release of cathepsin B detected in the cytosol within 5 minutes of exposure. semanticscholar.org

The release of lysosomal enzymes into the cytosol due to LMP is a potent trigger for cell death. plos.orgportlandpress.com The specific outcome—apoptosis (programmed cell death) or necrosis (uncontrolled cell death)—can depend on the extent of the lysosomal damage. nih.govfrontiersin.org

Partial LMP and Apoptosis: Low concentrations of MSDH that cause partial or limited LMP tend to induce apoptosis. nih.govfrontiersin.org The released cathepsins can activate pro-apoptotic proteins like Bid and caspases (such as caspase-3), initiating the classical apoptotic cascade. nih.govdiva-portal.org This process is often accompanied by secondary mitochondrial damage, which amplifies the death signal. nih.gov

Extensive LMP and Necrosis: High concentrations of MSDH lead to widespread lysosomal rupture and massive, rapid release of hydrolases. nih.gov This extensive damage typically overwhelms the cell's ordered apoptotic machinery, resulting in necrosis. nih.govdiva-portal.org

This process, termed Lysosome-Dependent Cell Death (LDCD), represents an alternative to more traditionally studied cell death pathways and is a significant area of cancer research, as cancer cells can be more susceptible to LMP. frontiersin.orgdiva-portal.org Studies have shown that inducing LMP with agents like MSDH can effectively kill cells that are otherwise resistant to apoptosis. frontiersin.org

Neurobiological Significance and Research Applications

Role in Neurotransmission and Synaptic Plasticity

O-Methylserine and its phosphorylated derivative, (RS)-α-methylserine-O-phosphate (MSOP), have been instrumental in elucidating the complex mechanisms of neurotransmission and synaptic plasticity. Their primary role has been as pharmacological tools to investigate the function of specific glutamate (B1630785) receptors.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

O-Methylserine's phosphorylated form, MSOP, is a selective antagonist for group III metabotropic glutamate receptors (mGluRs). rndsystems.comtocris.com These receptors are G-protein coupled and are involved in modulating synaptic transmission throughout the central nervous system. Group III mGluRs include mGluR4, mGluR6, mGluR7, and mGluR8, and they are typically located on presynaptic terminals, where their activation inhibits neurotransmitter release. pnas.orgnii.ac.jp

MSOP has been shown to be a potent and selective antagonist of L-AP4-activated mGluRs, which are a subset of group III receptors. tandfonline.com Research using MSOP has demonstrated its ability to block the effects of group III mGluR agonists, thereby preventing the inhibition of neurotransmitter release. For instance, in the mammalian retina, MSOP blocks the action of agonists at mGluR8, an autoreceptor found on photoreceptor terminals that regulates glutamate release. pnas.org Similarly, in the hippocampus, MSOP can abolish the depression of GABAergic transmission induced by group III mGluR activation. nih.gov This selectivity makes MSOP a valuable tool for differentiating the roles of various mGluR subtypes in synaptic function. tandfonline.com For example, studies have used MSOP to distinguish the actions of group III mGluRs from group I and II mGluRs in processes like long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity crucial for learning and memory. physiology.orgmeduniwien.ac.at

Table 1: Investigated Interactions of O-Methylserine Derivatives with Metabotropic Glutamate Receptors (mGluRs)
O-Methylserine DerivativemGluR SubtypeType of InteractionObserved EffectReference
(RS)-α-Methylserine-O-phosphate (MSOP)Group III mGluRs (general)AntagonistBlocks agonist-induced depression of neurotransmission. nih.gov
(RS)-α-Methylserine-O-phosphate (MSOP)L-AP4-sensitive presynaptic mGluRs (Group III)Selective AntagonistDisplays an apparent KD of 51 μM. rndsystems.comtocris.com
(RS)-α-Methylserine-O-phosphate (MSOP)mGluR8AntagonistBlocks the decrease in intracellular calcium concentration in photoreceptor terminals. pnas.org
(RS)-α-methylserine-O-phosphate monophenyl ester (MSOPPE)Group II mGluRsAntagonistDid not inhibit NMDA receptor-independent LTP. physiology.org

Modulation of NMDA Receptor Activity

While O-Methylserine's primary action is on mGluRs, there is evidence suggesting an indirect modulation of N-methyl-D-aspartate (NMDA) receptor activity. NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. wikipedia.org Their activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. wikipedia.orgnih.gov

Research indicates that the modulation of glutamate release by presynaptic group III mGluRs can, in turn, affect the activation of postsynaptic NMDA receptors. By blocking the inhibitory effect of group III mGluRs with MSOP, the amount of glutamate in the synaptic cleft can be altered, thereby influencing the extent of NMDA receptor activation. unl.edu Some studies have explored the interplay between mGluRs and NMDA receptors in synaptic plasticity. For example, a form of long-term potentiation that is independent of NMDA receptors was not blocked by MSOP, suggesting that the pathway for this type of plasticity does not involve group III mGluRs that are sensitive to this antagonist. physiology.org Conversely, in studies of long-term depression, another form of synaptic plasticity, the involvement of different mGluR groups has been dissected using antagonists like MSOP, highlighting the complex cross-talk between these receptor systems. nih.gov

Odor Habituation and Cortical Adaptation Mechanisms

Research in the olfactory system has provided significant insights into the role of O-Methylserine-sensitive receptors in sensory processing. Specifically, short-term odor habituation, the process by which the brain learns to ignore a persistent, non-threatening odor, is mediated by a depression of synaptic transmission between the olfactory bulb and the piriform cortex. researchgate.netphysiology.org This synaptic depression is dependent on the activation of presynaptic group III metabotropic glutamate receptors. nih.govnih.gov

The use of group III mGluR antagonists, such as (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG) and MSOP, has been crucial in establishing this mechanism. researchgate.netnih.gov Blockade of these receptors in the piriform cortex prevents the synaptic depression that underlies cortical adaptation to odors. nih.gov This, in turn, disrupts short-term behavioral habituation to those odors. researchgate.netnih.gov These findings demonstrate that a central mechanism for sensory gating in the olfactory system relies on the activity of these specific glutamate receptors, which can be selectively blocked by compounds like MSOP. researchgate.net

O-Methylserine in Neurodegenerative Research

The study of O-Methylserine and its derivatives has implications for understanding neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS). indexcopernicus.comwikipedia.org These diseases are often characterized by excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. researchgate.net

Given that O-Methylserine derivatives can modulate glutamatergic neurotransmission, they are valuable tools for investigating the mechanisms of excitotoxicity. rndsystems.comtocris.com For instance, research into the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative conditions, sometimes involves the study of structurally similar compounds to understand its mechanisms of action. wikipedia.orgmdpi.com One proposed mechanism of BMAA toxicity is its misincorporation into proteins in place of L-serine, leading to protein misfolding and aggregation, which are hallmarks of many neurodegenerative diseases. wikipedia.org While not directly O-Methylserine, this line of research highlights the importance of understanding how non-protein amino acids can interfere with normal cellular processes.

Furthermore, methylated amino acids, including O-methyl serine, have been shown to have the potential to be mistakenly incorporated into proteins, which could lead to truncated or misfolded proteins and subsequent cell damage. mdpi.com This process of misincorporation is an area of active investigation in the context of neurodegeneration. mdpi.com

Investigation of Neurotoxicity Mechanisms Related to O-Methylserine Derivatives

The neurotoxic mechanisms of certain amino acid derivatives are a key area of research in neurobiology. One of the most studied is β-N-methylamino-L-alanine (BMAA), a non-proteinogenic amino acid produced by cyanobacteria that has been associated with ALS and other neurodegenerative diseases. wikipedia.orgmdpi.com

Research has explored the hypothesis that BMAA exerts its toxicity by being misincorporated into proteins instead of L-serine. wikipedia.org This could lead to protein misfolding and aggregation, contributing to the pathology of neurodegenerative disorders. The structural similarity of BMAA to serine is a key aspect of this hypothesis.

Pharmacological and Therapeutic Research Endeavors

Development of O-Methylserine Derivatives as Therapeutic Agents

O-Methylserine, a non-proteinogenic amino acid derivative of serine, has been a focal point in the development of novel therapeutic agents. nih.gov Its structural modification, the methylation of the hydroxyl group, significantly alters its chemical and biological properties, making it a valuable scaffold in medicinal chemistry. nih.gov Research has been ongoing to understand how these derivatives interact with biological systems, particularly in the context of amino acid metabolism and cellular signaling pathways, with the goal of creating new drugs for diseases linked to dysregulated amino acid metabolism. nih.gov

Derivatives of O-Methylserine have been synthesized and evaluated for a variety of therapeutic applications, including their potential as anticonvulsants and agents for treating neurological disorders. science.govgoogle.com The design of these derivatives often involves modifications at various positions to enhance their biological activity and specificity. For instance, the synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a derivative of (R)-O-methylserine, has been a significant area of research due to its potent anticonvulsant properties. portlandpress.com The development of these compounds underscores the therapeutic potential that lies in the structural modification of simple amino acids like serine.

Anticonvulsant Activities of O-Methylserine Derivatives

A significant area of investigation has been the anticonvulsant activities of O-Methylserine derivatives. Efficient synthetic routes have been developed for several derivatives, including (R)-N-benzyl-2-amino-3-methoxypropionamide and 2-acetamido-3-methoxypropionic acid, starting from (R)-Cbz-serine. portlandpress.com These syntheses have been achieved with minimal racemization, allowing for the production of potent anticonvulsants like (R)-N-benzyl-2-acetamido-3-methoxypropionamide. portlandpress.com

The anticonvulsant effects of these derivatives have been evaluated in various animal models. For example, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, also known as Lacosamide, has demonstrated significant efficacy. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the anticonvulsant activity. These studies have shown that small, non-bulky substituents at the 3-oxy position of the O-Methylserine core lead to pronounced seizure protection. nih.gov The anticonvulsant activity of these derivatives is often assessed through the maximal electroshock (MES) seizure test, with ED₅₀ values indicating the dose required to protect 50% of the animals from seizures.

Anticonvulsant Activity of (R)-O-Methylserine Derivatives in Rats (Oral Administration)

Compound R Substituent MES ED₅₀ (mg/kg) Reference
(R)-1 Methyl 3.9 nih.gov
(R)-6 Ethyl 5.2 nih.gov
(R)-7 Isopropyl 5.6 nih.gov
(R)-12 Propargyl 7.9 nih.gov
(R)-13 But-2-ynyl 6.4 nih.gov
(R)-18 3-Butynyl 11 nih.gov
(R)-9 Cyclohexyl ~30 nih.gov

Data sourced from studies on the structure-activity relationship of O-Methylserine analogs.

Potential Applications in Cancer Therapy

O-Methylserine derivatives have emerged as promising candidates in the field of oncology, with research focusing on their ability to selectively target and eliminate cancer cells through various mechanisms.

A key strategy in cancer therapy involving O-Methylserine derivatives is the targeting of lysosomal stability. One such derivative, O-methyl-serine dodecylamide hydrochloride (MSDH), is a lysosomotropic detergent that selectively accumulates in the acidic environment of lysosomes. frontiersin.orgresearchgate.net At physiological pH, MSDH exists as vesicles, but within the acidic lysosomes (below pH 6.4), it disassembles into micelles that can permeabilize the lysosomal membrane. frontiersin.orgresearchgate.net This lysosomal membrane permeabilization (LMP) leads to the release of cathepsins and other hydrolytic enzymes into the cytosol, inducing programmed cell death. portlandpress.com

The increased fragility of lysosomal membranes in cancer cells compared to normal cells makes them particularly susceptible to the effects of lysosomotropic agents like MSDH. frontiersin.org This selective action provides a potential therapeutic window for targeting cancer cells while minimizing damage to healthy tissues. researchgate.net The mechanism involves the uptake of MSDH vesicles by endocytosis, followed by their pH-dependent transformation into a toxic form within the lysosomes, ultimately triggering cell death. frontiersin.org

Research has indicated that derivatives of O-Methylserine can inhibit the proliferation of cancer cells. frontiersin.org The induction of lysosomal cell death by compounds like MSDH is a direct mechanism for inhibiting the growth of tumor cells. portlandpress.com Furthermore, the serine metabolism pathway, which can be influenced by serine analogs, is crucial for the rapid proliferation of cancer cells as it provides the necessary building blocks for nucleotides, lipids, and proteins. frontiersin.org

While direct evidence on the impact of O-Methylserine on metastasis is still emerging, the underlying mechanisms of its derivatives suggest a potential role. Metastasis requires cancer cells to adapt their metabolism to survive and colonize new environments. nih.gov The de novo serine synthesis pathway (SSP) has been shown to be dynamically altered during metastatic cascades, supporting the proliferation, survival, and motility of cancer cells. nih.gov By potentially modulating this pathway or inducing cell death, O-Methylserine derivatives could theoretically interfere with the metastatic process. Some studies have noted that the inhibition of pancreatic tumor migration and invasion can be achieved through the suppression of autophagy, a process that can be influenced by lysosomal stability. nih.gov

The serine synthesis pathway is a critical metabolic route for cancer cells, providing essential metabolites for their growth and proliferation. frontiersin.org This pathway is often upregulated in various cancers, making it an attractive target for therapeutic intervention. frontiersin.org The key enzymes in this pathway, such as 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH), are often overexpressed in tumors and are associated with poor patient outcomes. frontiersin.org

While research on the direct modulation of the serine synthesis pathway by O-Methylserine is ongoing, the principle of using amino acid analogs to interfere with metabolic pathways is well-established. The supply of exogenous methyl-serine-ester has been used in studies to investigate the reliance of cancer cells on the serine synthesis pathway. cambridge.org Targeting PHGDH, the rate-limiting enzyme in serine biosynthesis, with small molecule inhibitors has been shown to be selectively toxic to cancer cell lines with high serine biosynthetic activity. cornell.edunih.gov This suggests that O-Methylserine analogs could be designed to act as inhibitors of key enzymes in this pathway, thereby disrupting tumor metabolism and growth.

Drug Design and Discovery Incorporating O-Methylserine Analogs

The structural simplicity and therapeutic potential of O-Methylserine have made it a valuable template for drug design and discovery. nih.gov The synthesis of various O-protected α-substituted (S)-serine analogs has been achieved through methods like sequential Ni(II)-complex-mediated cross-coupling and cycloaddition reactions. This allows for the creation of a diverse library of compounds with potential applications in medicinal chemistry and peptide science.

In the realm of anticonvulsant drug design, extensive structure-activity relationship (SAR) studies have been conducted on O-Methylserine derivatives. nih.gov These studies have revealed that the nature of the substituent at the 3-oxy position significantly influences the anticonvulsant activity, with smaller, non-polar groups generally leading to higher potency. nih.gov

In cancer research, the design of O-Methylserine analogs has focused on enhancing their ability to induce lysosomal cell death. frontiersin.orgresearchgate.net This includes the development of lysosomotropic detergents like MSDH and the hybridization of O-Methylserine-based structures with other pharmacophores to create multi-target anticancer drugs. researchgate.net Furthermore, O-Methylserine has been incorporated into vaccine candidates, such as those targeting the MUC1 epitope in cancer, to create more stable and immunogenic antigens. The versatility of O-Methylserine as a building block continues to drive the discovery of new therapeutic agents.

Preclinical Pharmacological Studies

Preclinical research into O-Methylserine and its derivatives has unveiled a range of pharmacological activities, primarily centered on the central nervous system and bone metabolism. These studies, conducted in various animal models, have utilized O-Methylserine-based compounds as tools to probe biological systems and as potential therapeutic agents themselves. The findings highlight the compound's versatility, with different derivatives exhibiting distinct effects, from anticonvulsant properties to modulation of glutamate (B1630785) receptors and regulation of bone health.

Anticonvulsant Properties of O-Methylserine Derivatives

A significant area of preclinical investigation has been the anticonvulsant potential of functionalized O-Methylserine derivatives. Research has focused on synthesizing and evaluating these compounds for their efficacy in seizure models.

Detailed Research Findings: Studies have identified several derivatives with potent anticonvulsant activity when evaluated in the maximal electroshock seizure (MES) test in mice. researchgate.net The introduction of specific chemical groups to the core O-Methylserine structure has been shown to be crucial for this activity. For instance, (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide and (R,S)-2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide demonstrated significant efficacy. researchgate.net Their potency, measured as the median effective dose (ED50), was found to be comparable to, and in some cases greater than, the established antiepileptic drug phenytoin. researchgate.net Specifically, the MES ED50 values for these compounds after intraperitoneal administration were 6.2 mg/kg and 6.7 mg/kg, respectively, which compared favorably with phenytoin's ED50 of 9.50 mg/kg. researchgate.net Further structure-activity relationship studies on related analogs showed that placing small, non-polar substituents at the 3-oxy position resulted in compounds with pronounced seizure protection in the MES test. nih.gov The anticonvulsant activity resided principally in the (R)-stereoisomer. researchgate.net

Interactive Data Table: Anticonvulsant Activity of O-Methylserine Derivatives in Mice

Compound Test Model ED50 (mg/kg, i.p.) Reference Compound (Phenytoin) ED50 (mg/kg, i.p.)
(R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide Maximal Electroshock Seizure (MES) 6.2 9.50
(R,S)-2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide Maximal Electroshock Seizure (MES) 6.7 9.50

Data sourced from preclinical studies in mice. researchgate.net

Modulation of Metabotropic Glutamate Receptors

The phosphorylated derivative, (RS)-α-methylserine-O-phosphate (MSOP), has been extensively used in preclinical research as an antagonist of group III metabotropic glutamate receptors (mGluRs). uni-regensburg.deamegroups.orguni-regensburg.de These receptors are G-protein-coupled receptors that modulate neurotransmission throughout the central nervous system. nih.gov MSOP's ability to block these receptors has made it a valuable pharmacological tool for elucidating their physiological roles. uni-regensburg.deuni-regensburg.de

Detailed Research Findings: Preclinical studies have used MSOP to investigate the function of specific group III mGluRs, such as mGluR7 and mGluR8. In a study on visceral hypersensitivity in a rat model of irritable bowel syndrome (IBS), MSOP was used as a selective mGluR8 antagonist. amegroups.org Administration of MSOP was found to aggravate visceral hypersensitivity, indicating that mGluR8 activation plays a role in ameliorating this condition. amegroups.org Other research has pointed to the anxiolytic-like effects induced by the parent compound L-serine-O-phosphate (L-SOP), a selective group III mGluR agonist, while MSOP acts as an antagonist at these sites. uni-regensburg.de The use of MSOP has helped to clarify that group III mGluRs are involved in regulating behavioral responses to aversive states and pain. uni-regensburg.deamegroups.org

Interactive Data Table: Preclinical Use of (RS)-α-methylserine-O-phosphate (MSOP)

Derivative Target Animal Model Key Finding
(RS)-α-methylserine-O-phosphate (MSOP) mGluR8 Antagonist Neonatal Maternal Separation (NMS) rat model of visceral hypersensitivity Aggravated visceral hypersensitivity, suggesting a protective role for mGluR8. amegroups.org
(RS)-α-methylserine-O-phosphate (MSOP) Group III mGluR Antagonist Modified Vogel test of anxiety (Rat) Used as a reference antagonist to study the anxiolytic effects of group III mGluR agonists. uni-regensburg.de

Effects on Bone Metabolism

Derivatives of O-Methylserine have also been investigated for their effects on bone health, particularly in the context of osteoporosis. The lipophilic derivative oleoyl (B10858665) α-methyl serine, also known as HU-671, has shown promise in preclinical models of bone loss.

Detailed Research Findings: In a mouse model of Prader-Willi syndrome, which is associated with low bone mass, the endocannabinoid-like compound oleoyl α-methyl serine was found to prevent trabecular bone loss. nih.gov Further studies using an ovariectomy (OVX)-induced osteoporosis model in mice demonstrated that HU-671 exhibited enhanced efficacy compared to its parent compound, N-oleoyl-l-serine (OS). mdpi.com The α-methylation in HU-671 is hypothesized to hinder its hydrolysis, thereby prolonging its activity. mdpi.com Treatment with HU-671 in OVX mice led to a significant inhibition of osteoclast number and stimulation of bone formation, as evidenced by improvements in the mineral apposition rate and bone formation rate. mdpi.com Furthermore, osteoporosis is often associated with an increase in bone marrow adiposity. mdpi.com In the OVX mouse model, HU-671 treatment normalized bone marrow adiposity parameters, reducing both the number and size of marrow adipocytes. mdpi.com These findings provide a preclinical basis for the potential development of O-Methylserine derivatives as anti-osteoporotic agents that possess both bone anabolic and anti-resorptive activities. mdpi.com

Interactive Data Table: Effects of Oleoyl α-methyl serine (HU-671) in a Mouse Model of Osteoporosis

Parameter Model Effect of HU-671 Treatment
Bone Remodeling Ovariectomy (OVX)-induced osteoporosis Stimulated bone formation rate (BFR/BS) and mineral apposition rate (MAR). mdpi.com
Osteoclast Number Ovariectomy (OVX)-induced osteoporosis Substantially inhibited the number of osteoclasts. mdpi.com
Bone Marrow Adiposity Ovariectomy (OVX)-induced osteoporosis Normalized the number and size of marrow adipocytes. mdpi.com
Trabecular Bone Magel2tm1Stw mutant mice (Prader-Willi Syndrome model) Prevented trabecular bone loss. nih.gov

Advanced Analytical Methodologies for O Methylserine Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a foundational technique for isolating O-Methylserine from complex biological or chemical matrices. The choice of method depends on the sample's nature and the analytical goals, such as quantification or chiral purity determination.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of amino acids, including O-Methylserine. Due to the polar nature of O-Methylserine, reversed-phase HPLC is often employed. For the separation of its stereoisomers (L- and D-O-Methylserine), chiral HPLC is essential. researchgate.netphenomenex.com This is typically achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.netphenomenex.com

Several types of CSPs are effective for amino acid separations, including polysaccharide-based, cyclodextrin-based, and ligand-exchange columns. phenomenex.comcsfarmacie.cz For instance, the enantiomeric purity of O-methyl-(S)-serine and its derivatives has been successfully determined using chiral HPLC, confirming the high enantiomeric excess (>98%) achieved during asymmetric synthesis. rsc.orgrsc.org The mobile phase composition, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the best resolution. csfarmacie.cz

Table 1: Examples of HPLC Conditions for O-Methylserine and Related Analytes
AnalyteHPLC Mode/ColumnMobile PhaseDetectionResearch FindingReference
α-MethylserineMixed-Mode (Reversed-Phase/Cation-Exchange) - Primesep 100Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) formate)UV, ELSD, LC/MSAchieved good separation and peak shape for underivatized amino acids. sielc.com
O-methyl-(S)-serine derivativesChiral HPLC - Nautilus-E column20% MeOH and 80% 88 mM aqueous KH2PO4UV/PolarimeterConfirmed high enantiomeric purity (ee >98%) of synthesized α-substituted O-methyl-(S)-serine analogs. rsc.org
α-Methyl-L-serineChiral HPLC - Sumichiral OA-61000.5 mM Copper SulfateUV (215 nm)Quantified the enzymatic production of α-Methyl-L-serine. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, offering high resolution and sensitivity. However, due to the low volatility and polar nature of amino acids like O-Methylserine, derivatization is a mandatory prerequisite for GC analysis. sigmaaldrich.com This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.comresearchgate.net

Common derivatization procedures for amino acids involve esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. acs.org Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) in combination with isopropanol (B130326) are frequently used. acs.org For example, the analysis of the related compound α-methylserine in meteorite extracts was performed after derivatization with isopropanol and either TFAA or HFBA. acs.orgnasa.gov Following separation on the GC column, the mass spectrometer fragments the derivatized molecules, producing a characteristic mass spectrum that allows for definitive identification and quantification. sigmaaldrich.com

Table 2: GC-MS Derivatization Approaches for Methylserine Analogs
AnalyteDerivatization ReagentsPurposeReference
α-MethylserineIsopropanol and Heptafluorobutyric Anhydride (HFBA)To create volatile derivatives for GC-MS analysis of meteorite extracts. acs.org
α-MethylserineIsopropanol and Trifluoroacetic Anhydride (TFAA)Alternative derivatization for GC-MS analysis, allowing for chiral separation on specific columns. nasa.gov
General Amino AcidsN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Forms stable tert-butyl dimethylsilyl (TBDMS) derivatives that are less moisture-sensitive. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of O-Methylserine and for its quantification, especially when coupled with chromatographic separation.

Tandem mass spectrometry (MS/MS) is a crucial tool for the structural elucidation of O-Methylserine. acs.orgresearchgate.net When coupled with a soft ionization technique like electrospray ionization (ESI), it allows for the analysis of the protonated molecule [M+H]+. acs.org The gas-phase fragmentation of protonated O-Methylserine has been studied in detail. acs.orgacs.org A key fragmentation pathway involves the neutral loss of methanol (CH3OH) from the side chain. acs.org This process is influenced by the proton affinity of the oxygen atom in the methoxy (B1213986) group. acs.org

Further fragmentation of the resulting ion (an MS³ experiment) can provide deeper structural insights, helping to distinguish it from isomers. acs.org For instance, studies have shown that the loss of the side chain from protonated O-Methylserine proceeds via a neighboring group participation mechanism involving the N-terminal amino group, leading to the formation of a stable aziridine (B145994) ring structure, rather than a dehydroalanine (B155165) moiety. acs.orgresearchgate.netacs.org This detailed fragmentation analysis is vital for the unambiguous identification of O-Methylserine in complex mixtures.

Table 3: Key Mass Spectrometry Data for O-Methylserine
Adduct/Ionm/z (mass-to-charge ratio)TechniqueObservationReference
[M+H]+120.0655ESI-MSProtonated parent molecule. uni.lu
[M+H - CH3OH]+88.0393MS/MSMajor fragment ion resulting from the loss of methanol from the side chain. acs.org
[M-H]-118.0510ESI-MSDeprotonated parent molecule. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the de novo structural elucidation of organic molecules, including O-Methylserine. Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular structure.

¹H NMR: The proton NMR spectrum of O-Methylserine would show distinct signals corresponding to the different types of protons in the molecule. This includes a singlet for the methoxy group (-OCH₃), signals for the two diastereotopic protons on the β-carbon (-CH₂-), a signal for the α-proton (-CH-), and exchangeable signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The coupling patterns and chemical shifts of the α- and β-protons are particularly useful for confirming connectivity.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. It would display four distinct signals for the four carbon atoms: the methoxy carbon, the β-carbon, the α-carbon, and the carbonyl carbon of the carboxylic acid group.

NMR is also instrumental in determining the stereochemistry and diastereomeric ratio when O-Methylserine is part of a larger, chiral molecule. For example, ¹H NMR has been used to determine the ratio of diastereomers formed during the synthesis of Ni(II) complexes of O-methylserine derivatives. rsc.org

Isotopic Labeling Techniques for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.govbitesizebio.com This approach involves introducing a molecule containing stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into cells or an organism. nih.gov The labeled compound is chemically identical to its natural counterpart and participates in the same biochemical reactions. nih.gov

For O-Methylserine, this would involve:

Synthesis: Synthesizing O-Methylserine with one or more isotopic labels. For example, ¹³C-labeled O-Methylserine could be produced from ¹³C-labeled precursors. acs.org

Administration: Introducing the labeled O-Methylserine into the biological system of interest (e.g., cell culture). nih.gov

Analysis: After a specific time, metabolites are extracted and analyzed, typically by mass spectrometry (LC-MS/MS) or NMR. nih.govnih.gov The mass spectrometer can easily distinguish between the labeled and unlabeled molecules based on their mass difference. nih.gov

By tracking the appearance of the isotopic label in other metabolites, researchers can map the metabolic pathways O-Methylserine enters, identify its downstream products, and quantify the rate of these transformations (metabolic flux). nih.govnih.gov This provides dynamic information about metabolic networks that cannot be obtained from simply measuring static metabolite concentrations. bitesizebio.com The use of deuterated N-Acetyl-O-methylserine as a stable isotope-labeled internal standard for quantification in MS studies is an example of a related application. veeprho.com

Biochemical Assays for Enzymatic Activity Measurement

The functional role of O-Methylserine in biological systems is often investigated by studying its interaction with various enzymes. Biochemical assays are fundamental tools for measuring the activity of these enzymes and quantifying the inhibitory or substrate-like effects of O-Methylserine. These assays typically monitor the rate of substrate conversion to product and are crucial for determining kinetic parameters.

Serine Hydroxymethyltransferase (SHMT)

Serine Hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. Assays for SHMT activity are designed to measure the rate of this reaction, and O-Methylserine has been identified as a potent inhibitor.

Research Findings: Studies on SHMT purified from sheep liver have demonstrated that DL-O-methylserine acts as a complete inhibitor of the enzyme. ias.ac.in The standard assay to determine SHMT activity involves radiolabeling and measures the formation of product over time. The reaction is initiated by adding the substrate, L-serine, after a preincubation period. ias.ac.in The components and conditions for a typical assay are detailed in the table below. ias.ac.inias.ac.in Inhibition studies are conducted by introducing O-Methylserine into this standard assay mixture and measuring the subsequent decrease in enzymatic activity. ias.ac.in

Table 1: Standard Assay Conditions for Sheep Liver Serine Hydroxymethyltransferase

Component Concentration/Value Purpose Source
Potassium Phosphate Buffer 0.4 M Maintain pH ias.ac.in
pH 7.4 Optimal enzyme activity ias.ac.in
2-Mercaptoethanol 1 mM Reducing agent ias.ac.in
EDTA 1 mM Chelating agent ias.ac.in
Pyridoxal 5'-phosphate (PLP) 0.1 mM Enzyme cofactor ias.ac.in
DL-[3-14C]serine 3.6 mM (diluted) Substrate (radiolabeled) ias.ac.in
Tetrahydrofolate 1.8 mM Co-substrate ias.ac.in
Dithiothreitol 1.8 mM Reducing agent ias.ac.in
Temperature 37°C Reaction temperature ias.ac.in

α-Methylserine Aldolase (B8822740)

α-Methylserine aldolase, also known as α-methylserine hydroxymethyltransferase, is an enzyme capable of both synthesizing and degrading α-methyl-L-serine. tandfonline.comtandfonline.com Biochemical assays have been developed to measure the enzymatic activity in both directions.

Research Findings: For the synthesis reaction, the assay measures the production of α-methyl-L-serine from L-alanine and formaldehyde (B43269). tandfonline.com The reaction is incubated for a set time and then stopped by the addition of copper sulfate. tandfonline.com Conversely, the degradation assay quantifies the cleavage of α-methyl-L-serine by measuring the amount of formaldehyde released. tandfonline.com In this assay, the reaction is terminated using an alkaline solution, and the resulting formaldehyde concentration is determined. tandfonline.com Another enzyme, α-aminoisobutyrate (AIB) decomposing enzyme, which is also active on α-methyl-DL-serine, can be assayed by measuring the formation of acetol. tandfonline.com

Table 2: Assay Conditions for α-Methylserine Aldolase from Variovorax paradoxus

Assay Type Component Concentration/Value Source
Synthesis Potassium Phosphate Buffer (pH 7.4) 100 mM tandfonline.com
Pyridoxal 5'-phosphate (PLP) 0.1 mM tandfonline.com
L-alanine 5–100 mM tandfonline.com
Formaldehyde 5–50 mM tandfonline.com
Temperature 30°C tandfonline.com
Degradation Potassium Phosphate Buffer (pH 7.4) 50 mM tandfonline.com
α-methyl-L-serine 10 mM tandfonline.com
Pyridoxal 5'-phosphate (PLP) 0.1 mM tandfonline.com

Seryl-tRNA Synthetase (SerRS)

Seryl-tRNA synthetases (SerRS) are essential enzymes that catalyze the attachment of serine to its cognate tRNA molecule, a critical step in protein synthesis. O-Methylserine has been investigated as a potential selective inhibitor for different evolutionary types of SerRS.

Research Findings: To determine if O-Methylserine inhibits SerRS, an aminoacylation assay is performed. core.ac.uk This assay measures the initial velocity of the reaction where the enzyme attaches radiolabeled serine (e.g., [14C]serine) to tRNA. core.ac.uk The level of inhibition by O-Methylserine is calculated by comparing the reaction rates in the presence and absence of the analogue. core.ac.uk Kinetic constants for the inhibition can be determined using graphical methods such as Hanes-Woolf plots. core.ac.uk

Table 3: Kinetic Assay for Seryl-tRNA Synthetase Inhibition

Parameter Detail Source
Principle Measurement of [14C]serine incorporation into tRNA. core.ac.uk
Substrates 5 µM [14C]serine core.ac.uk
Inhibitor 1 mM O-methyl serine core.ac.uk
Enzyme Methanogenic or bacterial SerRS (30-125 nM) core.ac.uk
Temperature 37°C core.ac.uk
Analysis Comparison of initial velocities of inhibited vs. uninhibited reactions. core.ac.uk

Other Enzymes

O-Methylserine has also been used as a tool to study the mechanism of other enzymes.

Research Findings: In studies of Ribonuclease A , an O-methylserine analog was incorporated into a synthetic peptide fragment (residues 111-124) to investigate the role of the serine-123 hydroxyl group in substrate binding and catalysis. nih.gov The reconstituted enzyme's activity was then assayed using various substrates like cytidine (B196190) 2',3'-cyclic monophosphate (C > p) and uridine (B1682114) 2',3'-cyclic monophosphate (U > p). nih.gov While the results were complex due to potential steric effects from the methyl group, the assay provided insight into the enzyme's mechanism. nih.gov

For L-serine dehydratase (SDH) , a holo-enzyme structure was determined with O-methylserine bound in the active site. researchgate.net The activity of SDH itself is typically assayed by monitoring the formation of pyruvate (B1213749) from L-serine, which can be detected spectrophotometrically. researchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
O-Methylserine
This compound
L-serine
DL-[3-14C]serine
[14C]serine
Glycine
Tetrahydrofolate
5,10-methylenetetrahydrofolate
Pyridoxal 5'-phosphate (PLP)
Potassium Phosphate
2-Mercaptoethanol
EDTA (Ethylenediaminetetraacetic acid)
Dithiothreitol
L-alanine
Formaldehyde
Copper sulfate
Sodium hydroxide
Acetol
α-aminoisobutyrate (AIB)
Serine
tRNA (transfer RNA)
Cytidine 2',3'-cyclic monophosphate (C > p)
Uridine 2',3'-cyclic monophosphate (U > p)
Poly(C)
Poly(U)
Pyruvate
NADH (Nicotinamide adenine (B156593) dinucleotide + hydrogen)

Synthetic Methodologies and Derivative Synthesis

Chemical Synthesis Pathways for O-Methylserine

Several chemical synthesis strategies for O-Methylserine have been reported. One common approach starts from serine, where the hydroxyl group is methylated. For instance, O-methyl-L-serine can be synthesized from L-serine through the formation of an intermediate, Nα-phthaloyl-L-serine p-nitrobenzyl ester, followed by etherification with diazomethane (B1218177) and subsequent removal of protecting groups. researchgate.netresearchgate.net Another method involves the Michael addition of a methylate to the double bond of a dehydroalanine (B155165) moiety within a nickel(II) complex, which yields an O-methylserine complex. rsc.orgrsc.org This complex serves as a precursor for further transformations. rsc.orgrsc.org

Additionally, efficient procedures have been described starting from (R)-Cbz-serine to produce O-methylserine. researchgate.netcapes.gov.br These reactions are noted to proceed with minimal to no racemization, which is critical for obtaining stereochemically pure products. researchgate.netcapes.gov.br The stability of the methyl ether function in O-Methylserine to acidic conditions used in solid-phase peptide synthesis and for peptide bond hydrolysis has also been established. researchgate.netresearchgate.net

Synthesis of Stereoisomers (L- and D-O-Methylserine)

The synthesis of specific stereoisomers of O-Methylserine is essential for their distinct biological activities and applications. For example, O-methyl-D-serine is a key intermediate in the synthesis of the anti-epilepsy drug lacosamide. researchgate.net

A notable chemoenzymatic method for preparing optically active O-methyl-D-serine starts from inexpensive acrylamide. researchgate.net This multi-step process involves bromination, etherification, ammonolysis, and finally, enzymatic racemization and selective hydrolysis. researchgate.net This method has been shown to produce enantiopure O-methyl-D-serine with an enantiomeric excess (ee) of over 99.8% and a high yield. researchgate.net

Similarly, O-methyl-L-serine has been synthesized from L-serine using protecting groups and methylation with diazomethane. researchgate.netresearchgate.net The optical purity of the resulting O-methyl-L-serine was confirmed, highlighting the effectiveness of this pathway for producing the L-isomer. researchgate.netresearchgate.net The synthesis of both enantiomers of α-methylserine has also been achieved by converting the benzyl (B1604629) ether of salicylic (B10762653) acid to the acid chloride, followed by reaction with the methyl ester of the respective α-methylserine enantiomer. nih.gov

Chemoenzymatic Methods for Optically Active O-Methylserine Production

Chemoenzymatic methods offer an efficient and highly selective route to optically active O-Methylserine. These methods combine chemical synthesis steps with enzymatic reactions to achieve high enantiopurity.

One prominent example is the preparation of optically active O-methyl-D-serine from acrylamide. researchgate.net A key step in this process is the use of a dual-enzyme catalyst system, comprising α-amino-ε-caprolactam racemase and D-stereospecific amino-acid amidase, for enzymatic racemization and selective hydrolysis. researchgate.net This system successfully yielded enantiopure O-methyl-D-serine with a high yield of over 98.5% and an enantiomeric excess greater than 99.8%. researchgate.net The total yield for this four-step chemoenzymatic sequence was reported to be 81.3%. researchgate.net

Another chemoenzymatic approach has been developed for the production of optically active O-methyl-L-serine. lookchem.comresearchgate.net This highlights the versatility of chemoenzymatic strategies in accessing specific stereoisomers of O-Methylserine for various applications, including their use in the synthesis of food, pharmaceutical, and cosmetic products. lookchem.comresearchgate.net

Preparation of O-Methylserine Analogs and Peptide Derivatives

The synthesis of O-Methylserine analogs and their incorporation into peptides allows for the exploration of structure-activity relationships and the development of novel bioactive molecules.

A strategy for synthesizing enantiomerically enriched O-protected α-substituted (S)-serine analogs has been developed using a nickel(II) Schiff base complex of dehydroalanine. rsc.orgrsc.org This method involves the initial formation of an O-methylserine complex, which then undergoes electrophilic Cα-alkylation with various alkyl halides to produce analogs such as (S)-α-benzylserine, (S)-α-allylserine, and (S)-α-propargylserine. rsc.orgrsc.org These analogs are obtained with high enantiomeric purity (ee > 98%) and are ready for use in peptide synthesis. rsc.orgrsc.org The side chains of these analogs can be further modified through reactions like Glaser and Sonogashira cross-coupling, [3+2] cycloaddition, and the Heck reaction. rsc.orgrsc.org

Furthermore, derivatives such as (S)-O-methyl-serine dodecylamide hydrochloride have been synthesized for research purposes, for example, to study lysosomal membrane destabilization. The synthesis involves reacting (S)-O-methyl-serine with dodecylamine (B51217) in the presence of hydrochloric acid. Other derivatives, including (R)-N-benzyl-2-amino-3-methoxypropionamide and 2-acetamido-3-methoxypropionic acid, have been synthesized from (R)-Cbz-serine. researchgate.netcapes.gov.br

The synthesis of peptide derivatives containing O-Methylserine has also been reported. For instance, [1-sarcosine, 8-O-methylserine]angiotensin II was synthesized using the Merrifield solid-phase procedure to investigate its antagonistic activity. nih.gov Dipeptides such as L-aspartyl-D-O-methylserine have been synthesized and found to have potent sweetening properties. google.com

Incorporation of O-Methylserine into Peptides and Other Biomolecules

The incorporation of O-Methylserine into peptides is a valuable strategy for modifying their structure and function. The methyl ether group of O-Methylserine is stable under the acidic conditions typically used in solid-phase peptide synthesis and for the acid hydrolysis of peptide bonds, making it a suitable non-proteinogenic amino acid for such applications. researchgate.netresearchgate.net

O-protected O-Methylserine analogs serve as ready-made components for peptide synthesis, facilitating the creation of peptides with unique properties. rsc.orgrsc.org For example, peptides incorporating β-hydroxy-α,α-disubstituted-α-amino acids like (S)-α-methylserine have been efficiently synthesized through a novel O,N-migration strategy. thieme-connect.comthieme-connect.com This method involves the initial esterification of the hydroxyl group with an N-protected amino acid, followed by an intramolecular acyl migration. thieme-connect.com

The ribosomal incorporation of O-benzyl-N-methyl-serine into a peptide has been demonstrated using a flexizyme-catalyzed tRNA aminoacylation system. rsc.org This enables the site-specific introduction of this O-Methylserine analog into proteins. Additionally, an isomerase enzyme has been identified that can catalyze the isomerization of O-methylserine residues within a peptide chain, highlighting a potential post-translational modification pathway. pnas.org The synthesis of dideoxymycobactin antigens has also involved the incorporation of an α-methylserine-based phenyloxazoline, demonstrating the utility of O-Methylserine derivatives in the synthesis of complex biomolecules. nih.gov

Biotechnological and Industrial Applications

Enzymatic Production of O-Methylserine and its Derivatives

The enzymatic synthesis of O-Methylserine and its related compounds offers a highly specific and efficient alternative to traditional chemical methods. Chemoenzymatic strategies, in particular, have been developed to produce optically pure forms of these compounds.

One notable chemoenzymatic method facilitates the production of optically active O-methyl-D-serine. This process utilizes a dual-enzyme system composed of α-amino-ε-caprolactam racemase and a D-stereospecific amino-acid amidase. This system has been shown to achieve a high yield of over 98.5% and an enantiomeric excess of greater than 99.8%.

Another approach involves the use of whole-cell biocatalysts. Escherichia coli cells that exhibit peptidase B activity have been successfully used to catalyze the preparation of optically active alkoxy-serines from an amino-amide racemate acs.org. This highlights the potential of using engineered microorganisms as readily available biocatalysts.

Furthermore, enzymes like α-methylserine aldolase (B8822740), found in bacteria such as Ralstonia sp. and Variovorax paradoxus, have been explored for the synthesis of α-methyl-L-serine. These enzymes catalyze the reaction between L-alanine and formaldehyde (B43269), demonstrating a direct enzymatic route to α-methylated serine derivatives.

The resolution of racemic mixtures of α-methylserine derivatives has also been achieved using lipase-mediated acetylation, showcasing another enzymatic strategy to obtain enantiomerically pure compounds.

Enzymatic MethodEnzyme(s) UsedProductKey Findings
Dual-Enzyme Systemα-amino-ε-caprolactam racemase and D-stereospecific amino-acid amidaseO-methyl-D-serineYield >98.5%, Enantiomeric excess >99.8%
Whole-Cell BiocatalysisEscherichia coli cells with peptidase B activityOptically active alkoxy-serinesDemonstrates the use of engineered microbes for synthesis acs.org.
Aldolase-catalyzed synthesisα-methylserine aldolaseα-methyl-L-serineSynthesis from L-alanine and formaldehyde.
Kinetic ResolutionLipaseEnantiomerically pure α-methylserine derivativesSeparation of racemic mixtures via acetylation.

Microbial Production Strategies

While direct fermentative production of O-Methylserine is an emerging field, strategies can be inferred from the successful microbial production of structurally related compounds like O-acetyl-L-serine and O-acetyl-L-homoserine. These processes often rely on the metabolic engineering of robust microbial hosts such as Escherichia coli.

A common strategy involves the enhancement of precursor supply. For O-Methylserine, this would entail increasing the intracellular pool of L-serine and a suitable methyl donor, such as S-adenosylmethionine (SAM). The biosynthesis of L-serine from central carbon metabolism intermediates like 3-phosphoglycerate (B1209933) can be upregulated by overexpressing key enzymes in the serine biosynthetic pathway.

Metabolic engineering efforts for the production of O-acetyl-L-homoserine in E. coli have demonstrated the effectiveness of several key strategies that could be adapted for O-Methylserine production:

Pathway Enhancement : Overexpression of genes involved in the precursor biosynthetic pathways.

Cofactor Engineering : Ensuring a sufficient supply of necessary cofactors, such as ATP and NADPH, which are crucial for many biosynthetic reactions.

Improving Precursor Supply : Redirecting carbon flux towards the desired precursors and eliminating competing metabolic pathways.

Efflux Enhancement : Engineering transport systems to efficiently export the product out of the cell, thereby reducing potential feedback inhibition and toxicity.

For instance, the fermentative production of O-acetyl-L-serine has been improved by using a microorganism with increased endogenous formation of the compound and enhanced efflux, while maintaining the fermentation medium at a pH between 5.1 and 6.5 to ensure product stability google.com.

Metabolic Engineering StrategyTargetRationale for O-Methylserine Production
Pathway EnhancementL-serine and S-adenosylmethionine (SAM) biosynthesisIncrease the availability of direct precursors.
Cofactor EngineeringATP, NADPHEnsure sufficient energy and reducing power for biosynthesis.
Deletion of Competing PathwaysPathways that consume L-serine or SAMRedirect metabolic flux towards O-Methylserine.
Enhanced EffluxMembrane transportersReduce intracellular product concentration to avoid toxicity and feedback inhibition.

Applications in Biotechnology and Metabolic Engineering

O-Methylserine and its derivatives are valuable compounds with several applications in biotechnology and as building blocks in chemical synthesis.

One of the key applications of DL-O-Methylserine is in the pharmaceutical industry as a versatile intermediate for the synthesis of D-serine transporter inhibitors nbinno.com. These inhibitors are of interest for their potential in treating neurological disorders. The unique structure of O-Methylserine, with both an amino and a methoxy (B1213986) group, provides multiple sites for chemical modification, making it an attractive starting material for creating novel amino acid derivatives and peptides nbinno.com.

In the realm of peptide synthesis, O-Methylserine can be incorporated into peptide chains. Research has shown that a serine isomerase is capable of isomerizing O-methylserine residues within a peptide, indicating its potential use in studying and modifying peptide structures and functions. The inclusion of the related α-Methylserine has been shown to influence the conformation of small peptides and glycopeptides acs.org.

Furthermore, derivatives of O-Methylserine have found applications in drug delivery systems. For example, O-methyl-serine dodecylamine (B51217) hydrochloride has been investigated for its role in creating pH-responsive liposomes mdpi.com. These smart drug delivery vehicles are designed to release their encapsulated cargo in the acidic microenvironment of tumors, offering a targeted approach to cancer therapy mdpi.com.

Metabolic engineering to produce O-Methylserine can also be seen as part of a broader strategy to create microbial cell factories for a range of non-standard amino acids. These efforts contribute to the development of sustainable and environmentally friendly production methods for valuable specialty chemicals.

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Biological Roles and Signaling Pathways

A primary frontier in O-Methylserine research is the discovery of its fundamental biological roles. While it is recognized as a metabolite, its potential involvement in cellular signaling is an area of significant interest. nih.gov Metabolites can act as signaling molecules that regulate gene and protein functions, reflecting the internal and external environments of an organism. frontiersin.org

Future research will likely focus on determining if O-Methylserine acts as a signaling molecule, analogous to other serine derivatives like O-acetylserine (OAS). In plants and bacteria, OAS functions as a key signal to regulate gene expression in response to sulfur availability. frontiersin.org Investigating whether O-Methylserine has similar signaling capabilities in mammalian cells is a logical next step. This could involve searching for specific O-Methylserine receptors or binding proteins that might mediate its downstream effects. Research could explore its influence on major metabolic signaling pathways, such as the mTOR pathway, which is known to be intertwined with serine metabolism and plays a central role in cell growth and proliferation. nih.gov

Table 1: Potential Research Questions for Undiscovered Biological Roles

Research Question Potential Experimental Approach Rationale
Does O-Methylserine act as a signaling molecule? Ligand binding assays; screening for cellular receptors. To identify direct molecular interactions and initiate the characterization of a signaling cascade.
How does O-Methylserine influence known metabolic pathways? Stable isotope tracing; flux analysis in cell culture models. To map the metabolic fate of O-Methylserine and its impact on central carbon metabolism.

Deeper Understanding of O-Methylserine in Disease Pathogenesis

The dysregulation of serine metabolism is a well-established hallmark of several diseases, most notably cancer and various neurological disorders. nih.govfrontiersin.org Given its close structural relationship to serine, O-Methylserine is likely involved in the pathophysiology of these conditions, though its precise role remains to be defined.

In oncology, cancer cells often exhibit an increased demand for serine to support rapid proliferation and biosynthesis. nih.govd-nb.infofrontiersin.org Future studies must investigate how O-Methylserine contributes to this altered metabolic state. One intriguing study found that supplying a methyl-serine-ester to cancer cells with silenced expression of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in serine synthesis, did not restore cell proliferation. cambridge.org This suggests O-Methylserine cannot simply substitute for serine and may have a more complex, or perhaps inhibitory, role in cancer cell metabolism that warrants deeper investigation.

In neuroscience, serine is a precursor to neuromodulators like D-serine, which is critical for neurotransmission. nih.gov Research is needed to determine if O-Methylserine can cross the blood-brain barrier and what effects it may have on neuronal function. Exploring its metabolism in the brain could provide insights into neurological diseases characterized by metabolic dysfunction.

Advancements in Targeted Therapeutic Strategies

The unique chemical structure of O-Methylserine makes it an attractive starting point for the development of novel therapeutics. Its utility has already been demonstrated as a key reagent for the synthesis of D-serine transporter inhibitors, which are being investigated for the treatment of visual system disorders. chemicalbook.com This established use highlights its potential as a foundational molecule in medicinal chemistry.

Future therapeutic strategies may involve two main avenues:

Direct use of O-Methylserine derivatives: The synthesis of various O-Methylserine derivatives is an active area of chemical research. organic-chemistry.orgresearchgate.netacs.org These novel compounds could be screened for biological activity against a range of therapeutic targets. Their structural similarity to serine might allow them to act as competitive inhibitors for enzymes involved in serine metabolism, which is a known therapeutic strategy in cancer. d-nb.info

Targeting O-Methylserine metabolism: Once the enzymes responsible for synthesizing and degrading O-Methylserine are identified, they could become targets for drug development. Inhibiting the production of O-Methylserine, if it is found to be a pro-disease metabolite, or supplementing it, if it is found to be beneficial, could offer new therapeutic options.

Table 2: Examples of Synthesized O-Methylserine Derivatives and Precursors

Derivative/Precursor Synthetic Application Potential Therapeutic Relevance Reference
Bn2N-α-methylserine-β-lactone Precursor for enantiopure α-methyl amino acids. Building block for peptidomimetics with enhanced biological activity. organic-chemistry.org
Boc-α-Me-d-serine-β-lactone Key building block for α-Methyl-d-cysteine and lanthionine. Used in the creation of complex peptide structures for drug development. acs.org

Development of Novel O-Methylserine-Based Probes and Tools for Research

To accelerate the study of O-Methylserine, the development of specific research tools is essential. Chemical probes are small molecules used to study biological systems, and O-Methylserine presents an interesting "scaffold" or base structure for the creation of such tools. nih.govnih.gov Although no O-Methylserine-based probes currently exist, their development represents a significant future research avenue.

Potential O-Methylserine-based tools include:

Isotopically Labeled O-Methylserine: Synthesizing O-Methylserine with stable isotopes (e.g., ¹³C, ¹⁵N) would enable metabolic tracing studies to precisely track its conversion and flux through various metabolic pathways in cells and whole organisms.

Fluorescent Probes: Attaching a fluorescent tag to O-Methylserine could allow for the visualization of its uptake and subcellular localization within living cells, providing spatial and temporal information about its dynamics.

Affinity Probes: By modifying O-Methylserine with a reactive group and an affinity tag (like biotin), researchers could perform affinity purification-mass spectrometry experiments to "pull down" and identify proteins that specifically bind to O-Methylserine, uncovering its receptors and interacting enzymes.

The synthesis of various O-Methylserine derivatives demonstrates that the molecule is amenable to chemical modification, which is a prerequisite for developing such sophisticated research tools. organic-chemistry.orgacs.org

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the role of individual molecules in a broader biological context. mdpi.comnih.gov O-Methylserine is a known metabolite detectable by mass spectrometry-based metabolomics platforms, as cataloged in resources like the Human Metabolome Database (HMDB). hmdb.ca

Future research should focus on integrating metabolomic data on O-Methylserine levels with other omics datasets. For example, in studies of breast cancer, multi-omics analyses have revealed widespread changes in the expression of genes and proteins related to serine metabolism. nih.govuva.es By specifically correlating O-Methylserine abundance with transcriptomic or proteomic data, researchers could:

Identify the genes and enzymes whose expression levels are associated with O-Methylserine accumulation or depletion.

Uncover regulatory networks that control O-Methylserine homeostasis.

Build predictive models that link O-Methylserine levels to disease states or treatment responses. nih.gov

Such an integrated approach will be critical for moving beyond simple quantification and toward a comprehensive understanding of O-Methylserine's function within the complex metabolic and regulatory networks of the cell. researchgate.net This will ultimately provide a clearer picture of its role in health and disease, paving the way for new diagnostic and therapeutic strategies.

Q & A

Q. What are the key structural and spectroscopic characteristics of O-Methylserine, and how are they validated in experimental settings?

O-Methylserine (C₄H₉NO₃) is a serine derivative with a methyl group replacing the hydroxyl hydrogen. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to confirm methyl substitution and chiral centers. Mass spectrometry (MS) is used to verify molecular mass (e.g., HRMS data confirming [M+H]⁺ at m/z 134.08) . For purity, HPLC or capillary electrophoresis quantifies impurities, while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What methodologies are recommended for synthesizing and purifying O-Methylserine in laboratory settings?

Synthesis strategies include:

  • Chemical synthesis : Methylation of serine using methyl iodide under alkaline conditions, followed by ion-exchange chromatography for purification .
  • Enzymatic pathways : Recombinant methyltransferases (e.g., from Streptomyces spp.) catalyze site-specific methylation, yielding higher enantiomeric purity . Critical parameters: pH control during methylation (8.5–9.0) and temperature optimization (25–30°C) to minimize racemization. Purity ≥95% is achievable via recrystallization in ethanol/water .

Q. How can researchers assess the stability of O-Methylserine under varying experimental conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to determine decomposition temperatures.
  • pH-dependent degradation : Incubate samples at pH 2–12 and quantify degradation via LC-MS. O-Methylserine is prone to hydrolysis at extremes (pH <2 or >10) .
  • Light sensitivity : UV-Vis spectroscopy to monitor photodegradation. Store in amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. What role does O-Methylserine play in the biosynthesis of secondary metabolites, and how can this be investigated?

O-Methylserine is a precursor in nonribosomal peptide synthetase (NRPS) pathways, e.g., in thiamyxins (peptide antibiotics). To study its incorporation:

  • Isotopic labeling : Use ¹³C-labeled O-Methylserine in microbial cultures (e.g., Myxococcus spp.) and track incorporation via NMR or MS .
  • Gene knockout : Disrupt methyltransferase genes in biosynthetic clusters and compare metabolite profiles using LC-HRMS .

Q. How can conflicting reports on O-Methylserine’s bioactivity be resolved in pharmacological studies?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Mitigation strategies:

  • Standardized assays : Use HEK293 or HepG2 cells with controlled passage numbers.
  • Dose-response curves : Test 0.1–100 µM ranges to identify IC₅₀/EC₅₀ values.
  • Comparative meta-analysis : Systematically review literature using PRISMA guidelines, highlighting variables like solvent (DMSO vs. saline) or incubation time .

Q. What advanced analytical techniques address challenges in quantifying O-Methylserine in complex biological matrices?

  • LC-MS/MS with derivatization : Use AccQ-Tag™ reagents to enhance ionization efficiency in serum/plasma.
  • Magnetic resonance spectroscopy (MRS) : Non-invasive quantification in in vivo models, validated against spiked calibration curves .
  • Microfluidic sensors : Aptamer-based electrochemical detection for real-time monitoring in microbial cultures .

Q. How can researchers design experiments to study O-Methylserine’s role in post-translational modifications (PTMs)?

  • Proteomic workflows : Immunoprecipitation of methylated proteins followed by tryptic digestion and LC-MS/MS to identify O-Methylserine sites.
  • CRISPR-Cas9 mutagenesis : Replace serine codons with alanine in target proteins and assess functional impacts (e.g., enzyme activity, protein folding) .

Methodological and Ethical Considerations

Q. What ethical and reproducibility standards apply to studies using O-Methylserine sourced from microbial cultures?

  • Ethical sourcing : Ensure microbial strains are acquired from registered repositories (e.g., DSMZ, ATCC) with material transfer agreements.
  • Reproducibility : Document culture conditions (media, temperature, agitation) in supplemental materials. Use ≥3 biological replicates for metabolite yield assays .

Q. How should researchers approach contradictory data on O-Methylserine’s metabolic flux in central carbon pathways?

  • Isotopomer analysis : Use ¹³C-glucose tracing in E. coli models to map incorporation into serine/methylserine pools.
  • Kinetic modeling : Develop compartmentalized models (e.g., COPASI) integrating enzyme kinetics (Vmax, Km) from literature .

Q. What strategies optimize the integration of O-Methylserine into synthetic peptide design?

  • Solid-phase peptide synthesis (SPPS) : Incorporate Fmoc-O-Methylserine-OH building blocks with HBTU activation.
  • Circular dichroism (CD) : Confirm secondary structure retention (e.g., α-helix stabilization) compared to unmodified peptides.
  • Bioactivity screens : Compare antimicrobial/antifungal activity against Gram-positive/-negative pathogens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.